REACTION_SMILES
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[CH3:15][N+:16]1([O-:17])[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1.[CH3:1][C:2]([CH2:3][OH:4])([CH3:5])[c:6]1[cH:7][cH:8][c:9]([N+:12](=[O:13])[O-:14])[cH:10][cH:11]1.[CH3:23][CH2:24][CH2:25][N+:26]([CH2:27][CH2:28][CH3:29])([CH2:30][CH2:31][CH3:32])[CH2:33][CH2:34][CH3:35].[Cl:41][CH2:42][Cl:43].[O:36]=[Ru:37](=[O:38])([O-:39])=[O:40]>>[CH3:1][C:2]([CH:3]=[O:4])([CH3:5])[c:6]1[cH:7][cH:8][c:9]([N+:12](=[O:13])[O-:14])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+]1([O-])CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(CO)c1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC[N+](CCC)(CCC)CCC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Ru](=O)(=O)[O-]
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Name
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Type
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product
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Smiles
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CC(C)(C=O)c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |